N'-[(1E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-fluorobenzohydrazide
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Overview
Description
N-[(2,5-dimethyl-1-phenyl-3-pyrrolyl)methylideneamino]-3-fluorobenzamide is a member of pyrroles.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives: Research shows the synthesis of various heterocyclic compounds based on phenylpyrazole derivatives, with activities such as antimicrobial effects being noted (Al-Ghamdi, 2019).
- Development of Novel Schiff Bases: A study focused on synthesizing novel Schiff bases exhibiting potential anti-inflammatory activities, highlighting the utility of pyrazole derivatives in drug development (Sunder & Maleraju, 2013).
- Transition Metal Complexes: Another research discussed the coordination chemistry of a hydrazone ligand containing a pyrazole derivative with various transition metals, demonstrating the importance of such compounds in coordination chemistry (Fouda et al., 2008).
Chemical and Physical Properties
- Nucleophilic Substitution Studies: Research on nucleophilic substitution of polyfluorobenzenes with pyrrole derivatives, including dimethylpyrrole, offers insights into the chemical properties and reactions of these compounds (Tokárová et al., 2017).
- Nonlinear Optical Properties: A study on hydrazones, including a pyrazole derivative, explored their third-order nonlinear optical properties, indicating potential applications in optical devices (Naseema et al., 2010).
Biological and Pharmacological Applications
- Antibacterial and Antitumor Activities: Research on pyrazolopyridines, related to pyrazole derivatives, demonstrated significant antioxidant, antitumor, and antimicrobial activities, highlighting the biological relevance of these compounds (El‐Borai et al., 2013).
- Potential Antipsychotic Agents: A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally similar to pyrazole derivatives, were found to have a potential antipsychotic profile without interacting with dopamine receptors (Wise et al., 1987).
Properties
Molecular Formula |
C20H18FN3O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-3-fluorobenzamide |
InChI |
InChI=1S/C20H18FN3O/c1-14-11-17(15(2)24(14)19-9-4-3-5-10-19)13-22-23-20(25)16-7-6-8-18(21)12-16/h3-13H,1-2H3,(H,23,25)/b22-13+ |
InChI Key |
WXCOJRXKZHRIGE-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=CC=C3)F |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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